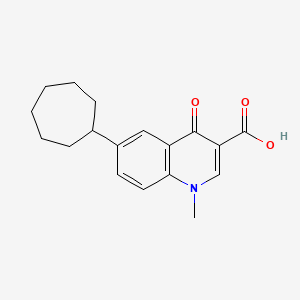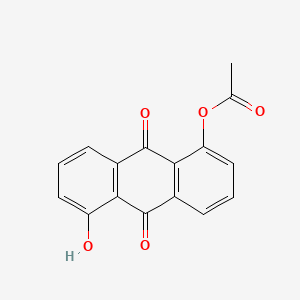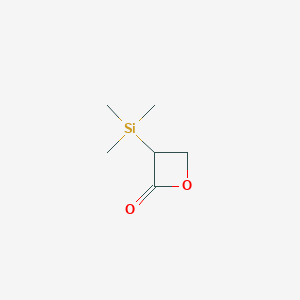
3-(Trimethylsilyl)oxetan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trimethylsilyl)oxetan-2-one is a chemical compound characterized by the presence of a four-membered oxetane ring substituted with a trimethylsilyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, which make it a valuable intermediate in various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-(Trimethylsilyl)oxetan-2-one involves the enantioselective [2 + 2] cycloaddition of (trimethylsilyl)ketene to aldehydes. This reaction is catalyzed by methylalumino-imidazolines and can achieve up to 83% enantiomeric excess . The reaction conditions typically involve the use of a solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of scaling up the enantioselective [2 + 2] cycloaddition reaction can be applied. This involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
3-(Trimethylsilyl)oxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxetane products.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various oxetane derivatives, which can be further functionalized for use in different applications.
科学的研究の応用
3-(Trimethylsilyl)oxetan-2-one has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism by which 3-(Trimethylsilyl)oxetan-2-one exerts its effects involves the reactivity of the oxetane ring. The ring strain in the four-membered oxetane ring makes it susceptible to ring-opening reactions, which can be exploited in various synthetic transformations. The trimethylsilyl group also influences the compound’s reactivity by stabilizing intermediates and facilitating certain reactions.
類似化合物との比較
Similar Compounds
Oxetan-3-one: Another oxetane derivative with a ketone functional group.
3-Aminooxetane: An oxetane derivative with an amino group.
2-Methyleneoxetane: An oxetane derivative with a methylene group.
Uniqueness
3-(Trimethylsilyl)oxetan-2-one is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability compared to other oxetane derivatives. This makes it a valuable intermediate in synthetic chemistry, particularly for reactions requiring high selectivity and control.
特性
CAS番号 |
56510-32-8 |
|---|---|
分子式 |
C6H12O2Si |
分子量 |
144.24 g/mol |
IUPAC名 |
3-trimethylsilyloxetan-2-one |
InChI |
InChI=1S/C6H12O2Si/c1-9(2,3)5-4-8-6(5)7/h5H,4H2,1-3H3 |
InChIキー |
RCBNFYQICDJUHT-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1COC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


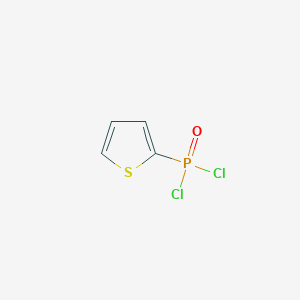
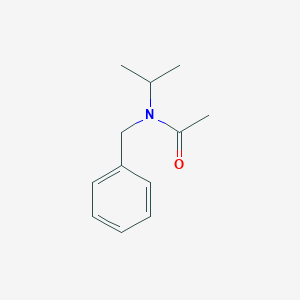
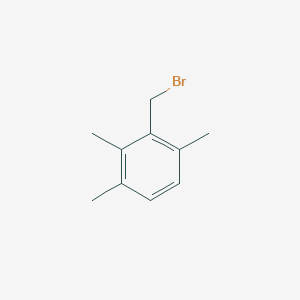
![{(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14640856.png)

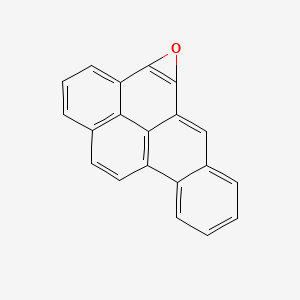
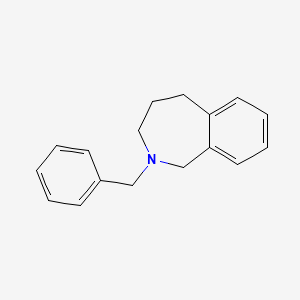
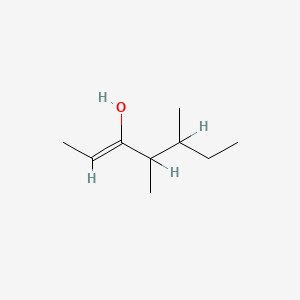
![N,N-Dimethyl-1,4-diphenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14640875.png)

![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640891.png)
![(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine](/img/structure/B14640893.png)
